molecular formula C5H12Cl2N2 B1446458 Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride CAS No. 147927-61-5

Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride

Cat. No.: B1446458
CAS No.: 147927-61-5
M. Wt: 171.07 g/mol
InChI Key: LBZWAZRHOPVPHB-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride is a compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane core is known for its rigidity and three-dimensionality, which can impart unique properties to the molecules it is part of.

Biochemical Analysis

Biochemical Properties

Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of certain genes involved in metabolic processes, thereby impacting the overall metabolic flux within the cell. Additionally, it can modulate signaling pathways that are crucial for cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access, or it may activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved cellular function. At higher doses, it may cause toxic or adverse effects, including disruptions in metabolic pathways and cellular toxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing the levels of various metabolites. The compound can affect metabolic flux, leading to changes in the concentration of key metabolites and altering the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its bioavailability and efficacy. The compound’s distribution can affect its therapeutic potential and its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and increase its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the visible light-induced synthesis, which involves the use of photoredox and N-heterocyclic carbene catalysis . This method allows for the formation of 1,3-disubstituted bicyclo[1.1.1]pentane derivatives under mild conditions.

Industrial Production Methods

Large-scale synthesis of bicyclo[1.1.1]pentane derivatives can be achieved through various methods, including decarboxylative borylation and subsequent functionalization . These methods are designed to be scalable and efficient, making them suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diazo esters, N-heterocyclic carbenes, and photoredox catalysts . The conditions for these reactions are typically mild, making them suitable for a wide range of functional groups.

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its diamine functional groups, which can impart different chemical and biological properties compared to other bicyclo[1.1.1]pentane derivatives. Its ability to form hydrogen bonds and interact with biological targets makes it particularly interesting for medicinal chemistry applications .

Properties

IUPAC Name

bicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2ClH/c6-4-1-5(7,2-4)3-4;;/h1-3,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZWAZRHOPVPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride
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